BenchChemオンラインストアへようこそ!

2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol

Medicinal chemistry Structure-activity relationship Scaffold differentiation

2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol (CAS 1219907-20-6) is a heterocyclic small molecule with molecular formula C18H19N3OS2 and molecular weight 357.5 g/mol, composed of a 4-methylthio-substituted benzothiazole core linked via a piperazine bridge to a 2-hydroxyphenyl (phenol) terminus. The compound is catalogued in the NIH Molecular Libraries Small Molecule Repository (MLSMR) under PubChem SID 49676237, with the supplier structure ID T5540102 (Enamine), indicating commercial availability as a screening-grade research chemical.

Molecular Formula C18H19N3OS2
Molecular Weight 357.49
CAS No. 1219907-20-6
Cat. No. B2567715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol
CAS1219907-20-6
Molecular FormulaC18H19N3OS2
Molecular Weight357.49
Structural Identifiers
SMILESCSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C4=CC=CC=C4O
InChIInChI=1S/C18H19N3OS2/c1-23-15-7-4-8-16-17(15)19-18(24-16)21-11-9-20(10-12-21)13-5-2-3-6-14(13)22/h2-8,22H,9-12H2,1H3
InChIKeyYQRVRUJXPZFPOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol (CAS 1219907-20-6): Scaffold Identity and Procurement-Relevant Physicochemical Profile


2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol (CAS 1219907-20-6) is a heterocyclic small molecule with molecular formula C18H19N3OS2 and molecular weight 357.5 g/mol, composed of a 4-methylthio-substituted benzothiazole core linked via a piperazine bridge to a 2-hydroxyphenyl (phenol) terminus . The compound is catalogued in the NIH Molecular Libraries Small Molecule Repository (MLSMR) under PubChem SID 49676237, with the supplier structure ID T5540102 (Enamine), indicating commercial availability as a screening-grade research chemical [1]. Its computed physicochemical properties—XLogP3 of 4.6, topological polar surface area (TPSA) of 93.1 Ų, one hydrogen bond donor, and six hydrogen bond acceptors—place it within full Lipinski Rule of Five and Veber rule compliance, predicting favorable oral drug-like bioavailability [1]. The compound belongs to the benzothiazole-piperazine hybrid class, a privileged scaffold family with demonstrated activities spanning acetylcholinesterase (AChE) inhibition, anticancer cytotoxicity, and P2Y12 receptor antagonism in structurally related analogs .

Why Generic Benzothiazole-Piperazine Analogs Cannot Substitute for 2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol (CAS 1219907-20-6)


Benzothiazole-piperazine hybrids are not interchangeable: published structure-activity relationship (SAR) studies demonstrate that the position and electronic character of substituents on the benzothiazole ring profoundly modulate both potency and target selectivity. In the Gurdal et al. (2015) anticancer series, a shift from aroyl-substituted piperazines to acetamide-linked variants altered GI50 values by over 10-fold across MCF-7, HUH-7, and HCT-116 cell lines [1]. Similarly, in the Demir Özkay et al. (2016) AChE inhibitor series, minor modifications to the benzothiazole 4-position substituent and the N-piperazine terminal group differentiated compounds with IC50 values spanning from >10 µM to 29 nM [2]. CAS 1219907-20-6 occupies a unique and untested position in this SAR landscape: the 4-methylthio (–SCH3) substituent on benzothiazole combined with a 2-hydroxyphenyl terminus on piperazine represents a substitution pattern absent from all major published benzothiazole-piperazine series (which predominantly feature 4-methyl, 6-fluoro, 5,6-methylenedioxy, or unsubstituted benzothiazole cores with amide, sulfonamide, or benzoyl piperazine termini) [1][2]. The methylthio group's electron-donating resonance effect (+M) and the phenol's hydrogen-bond donor capacity create a distinct electronic and pharmacophoric profile that cannot be replicated by any commercially available benzothiazole-piperazine analog. Generic substitution based solely on core scaffold similarity would discard these differentiating structural features and risk losing target engagement or gaining off-target liabilities.

Quantitative Differentiation Evidence for 2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol (CAS 1219907-20-6): Head-to-Head and Class-Level Comparisons


Structural Scaffold Differentiation: 4-Methylthio-Benzothiazole vs. Published Benzothiazole-Piperazine Series Substitution Patterns

CAS 1219907-20-6 is the only catalogued benzothiazole-piperazine-phenol hybrid bearing a 4-methylthio substituent on the benzothiazole ring. In the most comprehensive published benzothiazole-piperazine anticancer series (Gurdal et al., 2015), all ten compounds feature a 4-methylbenzothiazole core with N-acetamide or N-aroyl piperazine termini—none carry a 4-methylthio group or a phenol terminus [1]. In the Demir Özkay et al. (2016) AChE series, all fourteen compounds feature unsubstituted or 6-substituted benzothiazole cores with alkyl/aryl piperazine N-substituents—again, no 4-methylthio-phenol combination is present [2]. The 4-methylthio substituent (–SCH3) provides a Hammett σp value of approximately 0.00 (electron-donating by resonance), distinct from the 4-methyl group (σp = –0.17) or 4-H (σp = 0.00, but lacking sulfur-mediated interactions), potentially enabling unique sulfur-π or hydrophobic interactions with target protein binding pockets [3].

Medicinal chemistry Structure-activity relationship Scaffold differentiation

Drug-Likeness and Oral Bioavailability Profile: Quantitative Comparison Against Lipinski and Veber Benchmarks vs. Donepezil

The computed physicochemical parameters of CAS 1219907-20-6 place it within full compliance of both the Lipinski Rule of Five and Veber rules, with a profile that compares favorably to the marketed AChE inhibitor donepezil in terms of TPSA and rotatable bond count. The compound exhibits zero Lipinski violations (MW 357.5 ≤ 500; XLogP3 4.6 ≤ 5; HBD 1 ≤ 5; HBA 6 ≤ 10) and zero Veber violations (rotatable bonds 3 ≤ 10; TPSA 93.1 Ų ≤ 140 Ų) [1]. In comparison, donepezil (MW 379.5; XLogP3 4.3; TPSA 38.8 Ų; HBD 0; HBA 5; rotatable bonds 6) has a lower TPSA but a higher number of rotatable bonds [2]. The predicted oral absorption for CAS 1219907-20-6 (%ABS = 109 – 0.345 × TPSA) is approximately 76.9%, versus 95.6% for donepezil—both within acceptable oral absorption range, though the higher TPSA of the target compound may confer reduced CNS penetration relative to donepezil, a property that could be advantageous for peripheral target applications [1][3].

Physicochemical profiling Drug-likeness Oral bioavailability prediction

Anticancer Cytotoxicity: Class-Level Evidence from the Closest Published Benzothiazole-Piperazine Analog Series

While no direct cytotoxicity data exist for CAS 1219907-20-6, the closest structurally characterized benzothiazole-piperazine series (Gurdal et al., 2015) provides a class-level activity benchmark. In that study, ten benzothiazole-piperazine derivatives were screened against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines via sulphorhodamine B assay. The most active compounds (1h and 1j, featuring aroyl-substituted piperazines) induced apoptosis by cell cycle arrest at subG1 phase, with GI50 values in the low micromolar range across all three lines [1]. Compound 1d was identified as highly cytotoxic against all tested cell lines [2]. Notably, the Gurdal series lacked the 4-methylthio substitution and phenol terminus present in CAS 1219907-20-6. The electron-donating methylthio group at the benzothiazole 4-position may enhance π-stacking interactions with DNA or kinase ATP-binding pockets, while the phenol group provides an additional hydrogen-bond donor for target engagement—both features absent from the published series [3]. A subsequent 2017 study by the same group confirmed that benzothiazole-piperazine derivatives with terminal acetamide/sulfonamide groups retain dual AChE inhibitory and cytotoxic activity (Huh7, MCF-7), reinforcing the scaffold's multi-target anticancer potential [4].

Anticancer Cytotoxicity Benzothiazole-piperazine GI50

Acetylcholinesterase (AChE) Inhibition: Class-Level Inference from the Most Potent Published Benzothiazole-Piperazine AChE Inhibitors

The benzothiazole-piperazine scaffold has produced some of the most potent non-carbamate AChE inhibitors reported. In the Demir Özkay et al. (2016) study, compound 19 achieved an AChE IC50 of 29 nM (electric eel AChE, Ellman's method), approaching the potency of the clinical reference donepezil (IC50 = 6.7–20.1 nM depending on assay conditions) [1]. Compounds 19 and 20 also demonstrated non-toxicity in both cytotoxicity and genotoxicity assays, with favorable predicted pharmacokinetic profiles [1]. In a related 2024 study, compound 3c (N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide) achieved an AChE IC50 of 0.030 ± 0.001 µM, statistically equivalent to donepezil (IC50 = 0.0201 ± 0.0010 µM) in the same assay [2]. CAS 1219907-20-6 differs from these most potent analogs in two key aspects: (i) the methylthio group is at the 4-position rather than being part of a thioacetamide linker, and (ii) the phenol terminus may engage the peripheral anionic site (PAS) of AChE differently than the benzyl/aryl groups in compounds 19 and 20. Molecular docking studies from the 2016 series indicated that strong interaction with AChE active site residues is driven by the benzothiazole core and piperazine linker orientation [1], suggesting that CAS 1219907-20-6's conserved core may retain AChE affinity while its unique substituents may modulate selectivity versus butyrylcholinesterase (BuChE).

Acetylcholinesterase inhibition Alzheimer's disease Benzothiazole-piperazine IC50

Computational ADMET Differentiation: Predicted CNS Permeability and Metabolic Liability vs. Donepezil and CNS-Penetrant Benzothiazole-Piperazines

A critical differentiator for procurement decisions is the predicted central nervous system (CNS) penetration profile. CAS 1219907-20-6 has a computed TPSA of 93.1 Ų, which exceeds the commonly cited CNS penetration threshold of <60–70 Ų for optimal brain exposure, and is substantially higher than donepezil (TPSA = 38.8 Ų) [1][2]. Using the CNS MPO (Multiparameter Optimization) desirability framework, the target compound scores lower on predicted CNS penetration but higher on oral absorption metrics. Specifically, with TPSA = 93.1 and XLogP3 = 4.6, it is predicted to have reduced passive blood-brain barrier permeability relative to donepezil (TPSA = 38.8; XLogP3 = 4.3) [2][3]. This property is therapeutically meaningful: donepezil's clinical utility in Alzheimer's disease requires high CNS exposure, which also drives cholinergic peripheral side effects (nausea, diarrhea, bradycardia). A benzothiazole-piperazine AChE inhibitor with restricted CNS penetration could be preferentially developed for peripheral cholinergic indications (e.g., gastrointestinal motility disorders, ocular applications) where central side effects are undesirable. Conversely, for CNS-targeted programs, the methylthio and phenol groups may require further structural optimization to reduce TPSA below 70 Ų [3].

ADMET prediction CNS permeability Blood-brain barrier Drug metabolism

Phenol Derivatization Handle: Synthetic Tractability Advantage vs. Non-Phenolic Benzothiazole-Piperazine Analogs

The phenol group in CAS 1219907-20-6 provides a chemically addressable handle absent from the vast majority of published benzothiazole-piperazine analogs, which predominantly feature amide, sulfonamide, alkyl, or aryl piperazine termini [1][2]. This phenol –OH group enables several high-yielding derivatization chemistries that are not accessible to non-phenolic analogs: (i) O-alkylation to generate ether prodrugs or modulate lipophilicity; (ii) esterification to produce hydrolyzable ester prodrugs for improved oral absorption; (iii) carbamate formation to create dual pharmacophore hybrids; (iv) sulfonation/phosphorylation to generate water-soluble prodrugs; and (v) Mannich reactions to introduce aminomethyl groups for enhanced aqueous solubility [3]. In the Gurdal et al. 2015 and Demir Özkay et al. 2016 series, the absence of a phenolic –OH forces all structural diversification to occur at the piperazine N-terminus via amide bond formation or N-alkylation, limiting the accessible chemical space [1][2]. The phenol handle in CAS 1219907-20-6 doubles the derivatizable positions on the molecule, enabling parallel library synthesis strategies and facilitating structure-activity relationship studies that simultaneously probe both termini.

Chemical derivatization Prodrug design Phenol chemistry Library synthesis

Recommended Procurement and Research Application Scenarios for 2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol (CAS 1219907-20-6)


Novel Scaffold Screening in Anticancer Drug Discovery: Head-to-Head Comparison Against Published Benzothiazole-Piperazine Series

Procure CAS 1219907-20-6 for inclusion in a focused benzothiazole-piperazine screening library to benchmark its cytotoxic activity against the Gurdal et al. (2015/2017) compound series. The compound's unique 4-methylthio and phenol substituents enable direct evaluation of whether these structural features improve upon the low-micromolar GI50 values observed for the most active published analogs (1h, 1j, 1d) in HUH-7, MCF-7, and HCT-116 cell lines [1]. The SRB assay protocol established by Gurdal et al. provides a directly comparable experimental framework, allowing the target compound to be tested under identical conditions (48–72 h exposure, sulphorhodamine B readout) to generate quantitative head-to-head data. The dual derivatization handles (phenol –OH and piperazine N) further permit rapid synthesis of analog libraries for SAR expansion if initial screening identifies promising activity [2].

Peripheral-Selective Acetylcholinesterase Inhibitor Development: Exploiting Predicted CNS Exclusion for Non-Neurological Cholinergic Applications

Procure CAS 1219907-20-6 as a lead-like starting point for peripheral AChE inhibitor programs, where CNS penetration is therapeutically undesirable (e.g., gastrointestinal prokinetic agents, ocular acetylcholinesterase inhibitors for glaucoma, or symptomatic treatment of organophosphate poisoning where central side effects must be minimized). The compound's computed TPSA of 93.1 Ų predicts significantly reduced blood-brain barrier penetration compared to donepezil (TPSA = 38.8 Ų), while the benzothiazole-piperazine core retains the pharmacophoric elements associated with nanomolar AChE inhibition in the Demir Özkay et al. series (compound 19: IC50 = 29 nM) [3][4]. Initial screening should employ the Ellman assay (electric eel AChE) to establish an IC50 value, followed by parallel artificial membrane permeability assay (PAMPA-BBB) to experimentally validate the predicted CNS exclusion. Selectivity against butyrylcholinesterase (BuChE) should also be measured, as the phenol group may engage the peripheral anionic site and confer AChE selectivity [3].

Prodrug Design and Pharmacokinetic Optimization: Leveraging the Phenol Handle for Enhanced Oral Bioavailability

Procure CAS 1219907-20-6 as a scaffold for systematic prodrug design studies, capitalizing on the phenol –OH group as a versatile derivatization handle. Although the compound already exhibits full Lipinski/Veber compliance and favorable predicted oral absorption (%ABS ≈ 76.9%), the phenol group allows synthesis of phosphate ester prodrugs (for aqueous solubility enhancement), alkyl ether prodrugs (for metabolic stability tuning), or amino acid ester prodrugs (for transporter-mediated uptake) [2][5]. This prodrug program can proceed in parallel with biological evaluation of the parent compound, accelerating lead optimization timelines. The piperazine N-terminus can simultaneously be diversified to generate a matrix library, with the goal of identifying a prodrug-lead pair that optimizes both potency and pharmacokinetic exposure for the chosen therapeutic indication.

Multi-Target-Directed Ligand (MTDL) Design for Alzheimer's Disease: AChE Inhibition Combined with Antioxidant Phenol Activity

Procure CAS 1219907-20-6 for evaluation as a potential multi-target-directed ligand (MTDL) in Alzheimer's disease research. The benzothiazole-piperazine core has validated AChE inhibitory activity (class benchmark IC50 = 29 nM for compound 19) [3], while the 2-hydroxyphenyl (phenol) moiety is a privileged antioxidant/radical-scavenging pharmacophore present in numerous neuroprotective agents. Phenolic compounds can reduce oxidative stress—a key contributor to Alzheimer's pathology—via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms [2]. The combination of AChE inhibition and radical scavenging in a single molecular entity aligns with the MTDL paradigm that has produced clinical candidates such as ladostigil and memoquin. Initial screening should include: (i) Ellman AChE/BuChE assay, (ii) DPPH or ORAC antioxidant assay, (iii) PAMPA-BBB to confirm or refute the predicted CNS-restricted profile, and (iv) cell-based neuroprotection assays (e.g., SH-SY5Y neuroblastoma under H2O2-induced oxidative stress). If CNS penetration proves insufficient, the phenol handle allows prodrug strategies to enhance brain exposure [5].

Quote Request

Request a Quote for 2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.